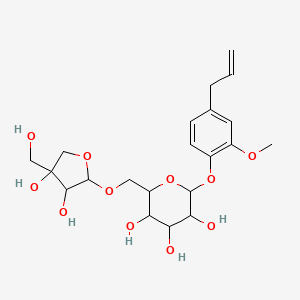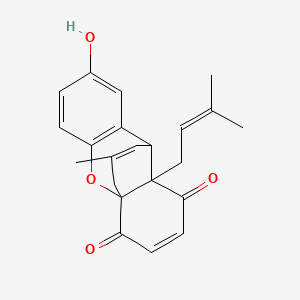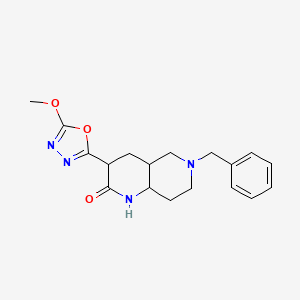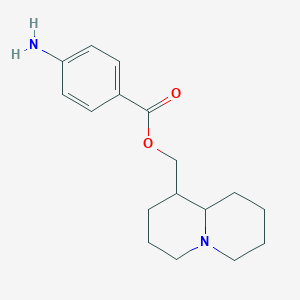
4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1-->6)-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside is a glycoside compound. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically a small organic molecule. This compound is likely to be found in certain plants and may have various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycosides like 4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside typically involves the glycosylation of the aglycone (non-sugar part) with a sugar donor. This can be achieved through chemical or enzymatic methods. Chemical glycosylation often uses glycosyl halides or glycosyl trichloroacetimidates as donors, with catalysts such as silver salts or Lewis acids.
Industrial Production Methods
Industrial production of glycosides may involve extraction from natural sources or large-scale chemical synthesis. Extraction involves isolating the compound from plant materials using solvents, followed by purification steps such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Glycosides can undergo various chemical reactions, including:
Hydrolysis: Breaking down into the sugar and aglycone components in the presence of acids or enzymes.
Oxidation and Reduction: Modifying the aglycone or sugar moiety.
Substitution: Replacing functional groups on the aglycone.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride.
Major Products
The major products depend on the specific reaction but typically include modified glycosides or the separated sugar and aglycone components.
Wissenschaftliche Forschungsanwendungen
Chemistry
Glycosides are studied for their chemical properties and potential as building blocks for more complex molecules.
Biology
They are investigated for their roles in plant metabolism and defense mechanisms.
Medicine
Some glycosides have therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Glycosides are used in the food industry as sweeteners and in cosmetics for their beneficial properties.
Wirkmechanismus
The mechanism of action of glycosides involves their interaction with biological molecules. They may bind to specific receptors or enzymes, altering cellular processes. The sugar moiety can influence the solubility and bioavailability of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-allyl-2-methoxyphenol (Eugenol): The aglycone part of the glycoside.
Other Glycosides: Compounds like salicin or arbutin, which also have sugar moieties attached to different aglycones.
Uniqueness
The uniqueness of 4-allyl-2-methoxyphenyl 6-O-beta-D-apiosyl(1–>6)-beta-D-glucoside lies in its specific structure, which may confer unique biological activities or chemical properties compared to other glycosides.
For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C21H30O11 |
|---|---|
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H30O11/c1-3-4-11-5-6-12(13(7-11)28-2)31-19-17(25)16(24)15(23)14(32-19)8-29-20-18(26)21(27,9-22)10-30-20/h3,5-7,14-20,22-27H,1,4,8-10H2,2H3 |
InChI-Schlüssel |
PCNDZKRTANOUCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)
![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)


![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)


![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
![4-Fluoro-5-[2-(3-methylmorpholin-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine](/img/structure/B12299124.png)
![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)
![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)
